3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazolone ring fused with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.
Cyclization Reaction: The acid chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate.
Formation of the Triazolone Ring: The hydrazide intermediate undergoes cyclization with methyl isocyanate under basic conditions to form the triazolone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one ketone or carboxylic acid derivatives.
Reduction: Formation of 3-(pyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activities such as antimicrobial, antifungal, or anticancer effects, making them valuable in the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The chloropyridine moiety allows for binding to enzyme active sites or receptor proteins, while the triazolone ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It can bind to receptor proteins, modulating their activity and influencing cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromopyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure with a bromine atom instead of chlorine.
3-(5-fluoropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure with a fluorine atom instead of chlorine.
3-(5-methylpyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions
Properties
CAS No. |
2361883-30-7 |
---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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